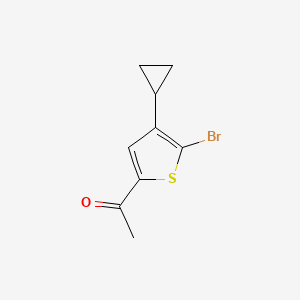

5-Acetyl-2-bromo-3-(cyclopropyl)thiophene

Description

Significance of Substituted Thiophenes in Advanced Synthetic Chemistry

Substituted thiophenes are fundamental building blocks in the synthesis of a wide range of organic materials and pharmaceuticals. derpharmachemica.comencyclopedia.pub The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, can be functionalized at various positions to tune its electronic and steric properties. derpharmachemica.com This adaptability makes thiophene derivatives integral components in the development of conducting polymers, organic light-emitting diodes (OLEDs), and photovoltaic cells. encyclopedia.pub In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold," as its incorporation into drug candidates can enhance their biological activity. nih.gov Many FDA-approved drugs contain a thiophene moiety, highlighting its importance in drug discovery. nih.gov The ability to introduce multiple, distinct substituents onto the thiophene ring allows for the fine-tuning of a molecule's pharmacological profile. nih.gov

The Cyclopropyl (B3062369) Moiety: Strain, Reactivity, and Synthetic Utility

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique structural and electronic properties due to its significant ring strain. nih.gov This strain results in C-C bonds with increased p-orbital character, leading to a degree of unsaturation and reactivity that is not observed in larger cycloalkanes. The presence of a cyclopropyl group can significantly influence a molecule's conformation and metabolic stability, making it a valuable substituent in drug design. nih.gov In synthetic chemistry, the strained ring can undergo ring-opening reactions, providing a pathway to more complex molecular skeletons. The introduction of a cyclopropyl group onto a thiophene ring can, therefore, impart novel reactivity and biological activity to the resulting molecule. nih.gov

Role of Halogen and Acetyl Substituents in Thiophene Derivatization

Halogen and acetyl groups are key functional handles used in the derivatization of thiophene rings. Bromine, as a halogen substituent, is particularly useful as it can be readily introduced onto the thiophene ring and subsequently serve as a leaving group in cross-coupling reactions, such as Suzuki and Stille couplings. nih.gov This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex thiophene-based structures. The position of the bromine atom on the thiophene ring can direct further functionalization.

The acetyl group, a ketone functional group, is an electron-withdrawing group that can deactivate the thiophene ring towards electrophilic substitution. However, it provides a reactive site for a variety of chemical transformations. mdpi.com The carbonyl group can undergo nucleophilic addition, condensation reactions, and can be converted into other functional groups, further expanding the synthetic utility of the acetyl-substituted thiophene. mdpi.com

Overview of the Research Landscape for Complex Multi-Substituted Thiophene Systems

The synthesis and study of multi-substituted thiophenes is an active area of research, driven by the quest for new materials and therapeutics with enhanced properties. The challenge in this field lies in the regioselective introduction of multiple, different substituents onto the thiophene core. nih.gov Researchers are continually developing new synthetic methodologies to achieve this control, often employing a combination of classical thiophene chemistry and modern catalytic methods. nih.govnih.gov The synergistic or antagonistic effects of different substituents on the reactivity and properties of the thiophene ring are of fundamental interest. Understanding these interactions is crucial for the rational design of novel thiophene-based compounds with desired functionalities. The study of molecules like 5-Acetyl-2-bromo-3-(cyclopropyl)thiophene contributes to this growing body of knowledge, providing insights into the interplay of steric and electronic effects in complex heterocyclic systems.

While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methods in thiophene chemistry. A plausible synthetic route could involve the initial synthesis of a 3-cyclopropylthiophene (B2568312) derivative, followed by sequential bromination and acetylation. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of cyclopropylthiophenes. nih.gov For instance, the reaction of a brominated thiophene with cyclopropylboronic acid or a related derivative in the presence of a palladium catalyst can yield the desired cyclopropylthiophene. nih.gov Subsequent functionalization, such as bromination at the 2-position and Friedel-Crafts acetylation at the 5-position, would lead to the target molecule. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents.

Table of Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 2302672-24-6 |

| Molecular Formula | C9H9BrOS |

| MDL Number | MFCD32219472 |

Properties

IUPAC Name |

1-(5-bromo-4-cyclopropylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-5(11)8-4-7(6-2-3-6)9(10)12-8/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMZIPDSKNHUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Acetyl 2 Bromo 3 Cyclopropyl Thiophene and Its Precursors

Regioselective Thiophene (B33073) Functionalization Methodologies

Achieving the desired 2,3,5-substitution pattern on the thiophene ring necessitates methodologies that can selectively introduce functional groups at specific positions. The inherent reactivity of the thiophene ring, which favors electrophilic substitution at the C2 and C5 positions, can be leveraged or overcome through various strategic approaches. pharmaguideline.com

Directed Ortho-Metalation and Directed Cycloaddition Approaches for Thiophene Ring Construction

Directed Ortho-Metalation (DoM): This powerful technique allows for the functionalization of positions adjacent (ortho) to a directing metalation group (DMG). wikipedia.org In thiophene chemistry, a DMG can direct the deprotonation of a specific C-H bond by a strong base, typically an organolithium reagent, creating a lithiated intermediate. uwindsor.carsc.org This intermediate can then react with an electrophile to introduce a substituent at the desired position. For the synthesis of a 3-substituted thiophene, a DMG at either the C2 or C4 position could be employed. For instance, a carboxamide or a similar group at the C2 position can direct lithiation to the C3 position, enabling the introduction of the cyclopropyl (B3062369) group at an early stage. This method offers high regioselectivity that might not be achievable through classical electrophilic substitution. organic-chemistry.org

Strategies for Pre-functionalized Thiophene Scaffolds

An alternative and often more practical approach involves the sequential functionalization of a readily available thiophene derivative. This strategy builds complexity step-by-step on a simpler core. A plausible pathway to 5-Acetyl-2-bromo-3-(cyclopropyl)thiophene could start with 3-cyclopropylthiophene (B2568312).

Initial Cyclopropylation: 3-Bromothiophene (B43185) can be converted to 3-cyclopropylthiophene via a cross-coupling reaction (discussed in section 2.2).

Electrophilic Acylation: The resulting 3-cyclopropylthiophene can then undergo Friedel-Crafts acylation. The cyclopropyl group at C3 directs the incoming acetyl group primarily to the C5 position due to electronic and steric factors.

Regioselective Bromination: The final step would be the bromination of the resulting 1-(3-(cyclopropyl)thiophen-2-yl)ethan-1-one. The acetyl group is a deactivating group and directs incoming electrophiles to the meta position (C4), while the activating cyclopropyl group directs to the ortho/para positions (C2 and C5). In this case, the C2 position is the most activated site for bromination.

This stepwise functionalization relies on the predictable directing effects of the substituents on the thiophene ring. acs.orgnih.govacs.org

Targeted Introduction of the Cyclopropyl Moiety

The installation of the cyclopropyl group onto the thiophene ring is a key transformation. Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming carbon-carbon bonds, including those involving sp³-hybridized carbons of a cyclopropyl ring. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions with Cyclopropyl Building Blocks

These reactions typically involve the coupling of a thiophene halide (e.g., bromothiophene) with an organometallic cyclopropyl reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

The Suzuki–Miyaura coupling is a widely used method for introducing a cyclopropyl group. nih.govntnu.no This reaction couples a bromothiophene with a cyclopropylboronic acid or its derivatives in the presence of a palladium catalyst and a base. nih.govresearchgate.net The use of specialized phosphine (B1218219) ligands, such as SPhos, has been shown to be highly effective, allowing for lower catalyst loadings and achieving high yields. nih.govresearchgate.net

The reaction is tolerant of various functional groups, making it suitable for complex molecule synthesis. For example, various substituted bromothiophenes have been successfully coupled with cyclopropylboronic acid to yield the corresponding cyclopropylthiophenes in yields ranging from 69% to 93%. nih.gov

| Bromothiophene Substrate | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| Methyl 4-bromo-3-methylthiophene-2-carboxylate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 93 |

| 1-(5-Bromothiophen-2-yl)ethan-1-one | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 89 |

| 5-Bromothiophene-2-carbaldehyde | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | Toluene/H₂O | 95 |

While the Suzuki-Miyaura coupling is highly effective, other organometallic reagents can also be used for cyclopropylation.

Organozinc Reagents (Negishi Coupling): Cyclopropylzinc reagents, which can be prepared from cyclopropyl halides and activated zinc, are effective partners in palladium-catalyzed Negishi couplings. These reactions are known for their high functional group tolerance. The direct preparation of thienylzinc reagents from halothiophenes and their subsequent coupling is also a viable strategy. nih.gov

Cyclopropanation Strategies on Thiophene-Fused Unsaturated Systems

While direct cyclopropanation on thiophene-fused systems presents unique challenges, the synthesis of the precursor, 3-cyclopropylthiophene, is readily achievable through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly effective method for this transformation. semanticscholar.orgnih.gov This palladium-catalyzed reaction couples a bromothiophene with a cyclopropylboronic acid derivative to form the desired C-C bond.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions. Research has demonstrated that a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) can achieve high yields with low catalyst loading (0.5–5 mol%). nih.gov The reaction of 3-bromothiophene with cyclopropylboronic acid in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) furnishes 3-cyclopropylthiophene in good yields. nih.gov

| Reactant | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 81 | nih.gov |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 28 | semanticscholar.orgnih.gov |

Table 1: Comparison of catalyst systems for the Suzuki-Miyaura synthesis of 3-cyclopropylthiophene.

Other cyclopropanation methods, such as the Simmons-Smith reaction, which typically involves an organozinc carbenoid, can also be employed. wikipedia.org However, for aromatic heterocycles like thiophene, cross-coupling reactions often provide a more general and scalable route with higher yields and fewer side products. nih.gov

Selective Bromination of the Thiophene Core at C-2

With 3-cyclopropylthiophene as the substrate, the next crucial step is the regioselective introduction of a bromine atom at the C-2 position. The thiophene ring is highly activated towards electrophilic aromatic substitution, with the α-positions (C-2 and C-5) being the most reactive. stackexchange.comechemi.com The substituent at the C-3 position directs the incoming electrophile.

In the electrophilic bromination of 3-substituted thiophenes, the regiochemical outcome is governed by the electronic and steric properties of the substituent. The cyclopropyl group at the C-3 position is an activating, ortho-, para-directing group. Therefore, it directs electrophilic attack to the adjacent C-2 and C-4 positions, as well as the C-5 position (para). Due to the higher intrinsic reactivity of the α-position, substitution occurs preferentially at C-2 and C-5 over C-4. tandfonline.comacs.org In the case of 3-cyclopropylthiophene, bromination has been shown to yield 2-bromo-3-cyclopropylthiophene (B3035056) with high selectivity, indicating a strong directing effect towards the adjacent α-position. nih.gov

Given the high reactivity of the thiophene ring, controlling the stoichiometry and reaction conditions is essential to prevent the formation of di- or polybrominated products. Milder brominating agents are often preferred over elemental bromine (Br₂). N-Bromosuccinimide (NBS) has proven to be a highly effective reagent for the selective monobromination of activated thiophenes. nih.gov

The reaction is typically carried out in a solvent like acetic acid or tetrahydrofuran (B95107) (THF) at controlled temperatures. tandfonline.com Careful, slow addition of NBS to the solution of 3-cyclopropylthiophene at a low temperature (e.g., 15 °C) can achieve high yields of the desired 2-bromo-3-cyclopropylthiophene while minimizing the formation of overbrominated side products. nih.gov

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-Cyclopropylthiophene | NBS | THF | 15 °C | 2-Bromo-3-cyclopropylthiophene | 94 | nih.gov |

| Substituted Thiophenes | NBS | Acetic Acid | Room Temp | 2-Bromo-thiophenes | >99 (regioselectivity) | tandfonline.com |

Table 2: Conditions for selective monobromination of thiophenes.

Directed Acetylation Procedures at C-5

The final step in the synthesis is the introduction of an acetyl group at the C-5 position of the 2-bromo-3-cyclopropylthiophene intermediate. This can be accomplished through several methods, most notably Friedel-Crafts acylation or via an organometallic intermediate.

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. organic-chemistry.org The reaction involves an acyl halide (e.g., acetyl chloride) or anhydride (B1165640) (e.g., acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). organic-chemistry.orggoogle.com For thiophene derivatives, this reaction proceeds with high regioselectivity, typically at the most activated available α-position. stackexchange.comechemi.com

In the 2-bromo-3-cyclopropylthiophene substrate, the C-5 position is the only available α-position. The cyclopropyl group at C-3 is activating, while the bromo group at C-2 is deactivating. The combined directing effects strongly favor electrophilic attack at the C-5 position, leading to the formation of this compound. The choice of Lewis acid and reaction conditions can be optimized to maximize yield and prevent side reactions. nih.govresearchgate.net

An alternative strategy involves the use of organometallic intermediates. This approach offers a different pathway to acylation, often under milder conditions. The process typically involves the deprotonation of the most acidic proton on the thiophene ring using a strong base, such as n-butyllithium (n-BuLi), to form a thienyllithium species. nih.gov

For 2-bromo-3-cyclopropylthiophene, the proton at the C-5 position is the most likely to be abstracted due to the activating effect of the adjacent sulfur atom. Subsequent reaction of this organolithium intermediate with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, would yield the desired 5-acetyl product. This method avoids the strongly acidic conditions of the Friedel-Crafts reaction and can be advantageous for substrates sensitive to Lewis acids. nih.gov

Sequential and Convergent Synthetic Route Development for this compound

The construction of this compound can be envisioned through a retrosynthetic analysis that disconnects the acetyl group, identifying 2-bromo-3-(cyclopropyl)thiophene as a key late-stage intermediate. This approach allows for a modular and flexible synthesis, separating the assembly of the core halogenated cyclopropylthiophene structure from the final functionalization step.

The synthesis of the crucial intermediate, 2-bromo-3-(cyclopropyl)thiophene, requires methods that precisely control the placement of the cyclopropyl and bromo substituents on the thiophene ring. One effective strategy begins with a commercially available starting material, such as 3-bromothiophene, and introduces the cyclopropyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This method is noted for its high efficiency and scalability, utilizing cyclopropylboronic acid in the presence of a suitable palladium catalyst and ligand system. nih.gov

Alternatively, a directed ortho-metalation approach can be employed, offering excellent regiochemical control. Starting from 3-cyclopropylthiophene, a selective bromination at the adjacent C2 position can be achieved. Direct bromination with reagents like N-Bromosuccinimide (NBS) often leads to a mixture of isomers. However, a more regioselective method involves low-temperature lithiation of 3-cyclopropylthiophene at the C2 position with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a bromine source such as carbon tetrabromide or 1,2-dibromoethane. This ensures the bromine is installed exclusively at the desired position. acs.org

A plausible synthetic sequence is detailed below:

Cyclopropylation: Suzuki-Miyaura coupling of 3-bromothiophene with cyclopropylboronic acid to yield 3-cyclopropylthiophene. nih.gov

Regioselective Bromination: Directed lithiation of 3-cyclopropylthiophene at the C2 position, followed by electrophilic bromination to furnish 2-bromo-3-(cyclopropyl)thiophene. nih.govacs.org

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Rationale for Regioselectivity |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 3-bromothiophene, cyclopropylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | 3-cyclopropylthiophene | The reaction occurs at the site of the carbon-bromine bond. |

| 2 | Directed Bromination | 1) n-BuLi, THF, -78°C; 2) CBr₄ | 2-bromo-3-(cyclopropyl)thiophene | The proton at the C2 position of thiophene is the most acidic, leading to regioselective deprotonation and subsequent reaction with the electrophile. |

With the key intermediate, 2-bromo-3-(cyclopropyl)thiophene, in hand, the final convergent step involves the introduction of the acetyl group at the C5 position. The Friedel-Crafts acylation is a classic and highly effective method for this transformation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.com

The regioselectivity of this step is governed by the electronic and steric properties of the substituents already on the thiophene ring. The C5 position is the most activated and sterically accessible site for electrophilic attack. The cyclopropyl group at C3 is weakly activating, and the bromo group at C2 is deactivating but directs incoming electrophiles to the C5 position. This combination ensures a high yield of the desired 5-acetyl product with minimal formation of other isomers. researchgate.net The reaction deactivates the ring towards further acylation, preventing polysubstitution. organic-chemistry.org

This final acylation step represents a convergent assembly, where the prepared halogenated thiophene core is combined with the acetyl synthon to complete the synthesis of the target molecule.

| Reaction | Substrate | Key Reagents & Conditions | Product | Rationale for Regioselectivity |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-bromo-3-(cyclopropyl)thiophene | Acetyl chloride, AlCl₃, Dichloromethane (DCM), 0°C to rt | This compound | The C5 position is electronically activated and sterically unhindered, making it the preferred site for electrophilic substitution. The product is deactivated, preventing further reaction. organic-chemistry.org |

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Acetyl 2 Bromo 3 Cyclopropyl Thiophene

Reactivity of the Bromo Substituent at C-2

The bromine atom at the C-2 position of the thiophene (B33073) ring is a key functional group that enables a variety of chemical reactions. Its reactivity is influenced by the electron-rich nature of the thiophene ring and the presence of the acetyl and cyclopropyl (B3062369) groups.

Nucleophilic Aromatic Substitution on Bromothiophenes Under Activated Conditions

While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For bromothiophenes, this reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which help to stabilize the intermediate Meisenheimer complex. wikipedia.orgyoutube.com The thiophene ring itself is more reactive than benzene (B151609) in these types of reactions. uoanbar.edu.iq

In the context of 5-Acetyl-2-bromo-3-(cyclopropyl)thiophene, the acetyl group at the C-5 position acts as a moderate electron-withdrawing group, which can activate the C-2 position for nucleophilic attack. However, the reaction generally requires forcing conditions and strong nucleophiles. Studies on related nitro-substituted bromothiophenes have shown that these reactions can proceed with amines as nucleophiles, and the reaction rates can be influenced by the solvent. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C-2 position of this compound is ideally suited for these transformations. rsc.orgeie.grnih.gov Palladium and nickel are the most commonly employed catalysts for these reactions. wikipedia.orgwikipedia.org

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide. nih.govresearchgate.netwikipedia.org This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govmdpi.com

For this compound, a Suzuki-Miyaura reaction would involve coupling with an organoboron reagent in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C-2 position, replacing the bromine atom. A variety of aryl, heteroaryl, and vinyl boronic acids can be used, leading to a diverse range of functionalized thiophene derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions with Bromothiophene Derivatives

| Entry | Bromothiophene Derivative | Organoboron Reagent | Catalyst | Base | Product | Yield (%) |

| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenylthiophene | >95 |

| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | 85 |

| 3 | 4-Bromothiophene-2-carbaldehyde | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 4-(Naphthalen-1-yl)thiophene-2-carbaldehyde | 92 |

This table presents illustrative data from reactions with similar bromothiophene substrates and is intended to be representative of the potential reactivity of this compound.

In addition to the Suzuki-Miyaura reaction, other powerful cross-coupling methods can be employed to functionalize the C-2 position of this compound.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst. wikipedia.orgresearchgate.netacs.org It is a highly effective method for forming carbon-carbon bonds, particularly with alkyl, aryl, and vinyl Grignard reagents. jcu.edu.aursc.orggoogle.com

Negishi Coupling: The Negishi coupling employs an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. nih.govresearchgate.netresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. rsc.orgwikipedia.orgorganic-chemistry.org While organotin compounds are toxic, the reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nrochemistry.comharvard.eduuwindsor.ca

Table 2: Overview of Cross-Coupling Reactions for Bromothiophenes

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Kumada | R-MgX | Ni or Pd | Strong nucleophiles, good for alkyl couplings |

| Negishi | R-ZnX | Ni or Pd | High functional group tolerance, versatile |

| Stille | R-SnR'₃ | Pd | Mild conditions, moisture tolerant |

Direct arylation and alkylation are emerging as more atom-economical alternatives to traditional cross-coupling reactions, as they avoid the pre-functionalization of one of the coupling partners. nih.govresearchgate.netresearchgate.net These reactions involve the direct C-H activation of a suitable coupling partner. core.ac.ukacs.org In the context of this compound, this would typically involve reacting it with an arene or alkane that has an activatable C-H bond, in the presence of a palladium catalyst. oup.comresearchgate.net

Reductive Debromination and Other Redox Transformations

The bromine atom at the C-2 position can be removed through a process called reductive debromination. This is often achieved using reducing agents such as zinc dust in acetic acid. scispace.com This transformation is useful for synthesizing the corresponding debrominated thiophene derivative. The sequence of bromination followed by selective debromination is a common strategy for obtaining specific substitution patterns on the thiophene ring.

Functional Group Transformations of the Acetyl Moiety at C-5

The acetyl group at the C-5 position of this compound is a versatile functional handle, enabling a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives by targeting the carbonyl group and the adjacent α-carbon. Key transformations include reduction of the carbonyl, oxidation to a carboxylic acid, condensation reactions at the α-carbon, and halogenation of the methyl group.

Carbonyl Reductions to Alcohol and Alkane Derivatives

The carbonyl group of the acetyl moiety can be selectively reduced to either a secondary alcohol or fully deoxygenated to an ethyl group. The choice of reducing agent and reaction conditions dictates the final product.

Reduction to Alcohol Derivatives:

The reduction of the ketone to a secondary alcohol, 1-(2-bromo-3-(cyclopropyl)thiophen-5-yl)ethan-1-ol, can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this transformation. This reagent is mild and generally does not affect the bromo or cyclopropyl functionalities, nor the thiophene ring itself.

Reduction to Alkane Derivatives:

Complete deoxygenation of the acetyl group to an ethyl group, yielding 2-bromo-5-ethyl-3-(cyclopropyl)thiophene, requires more forceful conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent like diethylene glycol) and high temperatures. While effective for aryl-alkyl ketones, the strong basic conditions may pose a risk of side reactions, such as elimination or substitution of the bromine atom at C-2.

Clemmensen Reduction : This method employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl-alkyl ketones that are stable to strong acids. However, the highly acidic conditions required for the Clemmensen reduction could potentially lead to the opening of the acid-sensitive cyclopropyl ring, a significant competing pathway.

The choice between these methods would depend on the relative stability of the bromo substituent versus the cyclopropyl ring under the respective harsh conditions.

| Reaction Type | Typical Reagents | Potential Product | Key Considerations |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄, Methanol | 1-(2-bromo-3-(cyclopropyl)thiophen-5-yl)ethan-1-ol | Mild conditions, high selectivity. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, Diethylene glycol, Heat | 2-bromo-5-ethyl-3-(cyclopropyl)thiophene | Strongly basic; potential for dehalogenation. |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 2-bromo-5-ethyl-3-(cyclopropyl)thiophene | Strongly acidic; risk of cyclopropyl ring-opening. |

Oxidation Reactions of the Acetyl Group to Carboxylic Acid Derivatives

The acetyl group can be oxidized to a carboxylic acid moiety, yielding 2-bromo-3-(cyclopropyl)thiophene-5-carboxylic acid. The most common method for this transformation on methyl ketones is the haloform reaction. wikipedia.org This reaction involves the use of a halogen (e.g., bromine or chlorine) in the presence of a strong base, such as sodium hydroxide (B78521). nih.gov

The mechanism proceeds via the formation of an enolate, which is repeatedly halogenated at the α-carbon until a trihalomethyl ketone is formed. This intermediate is then cleaved by nucleophilic attack of a hydroxide ion at the carbonyl carbon, resulting in the formation of the carboxylate salt and a haloform (e.g., bromoform, CHBr₃). Subsequent acidification of the reaction mixture yields the desired carboxylic acid. This method is generally efficient for converting methyl ketones to carboxylic acids. youtube.com A patent describing the synthesis of thiophene carboxylic acids from acetylthiophenes utilizes alkali metal hypohalites, which are formed in situ from the halogen and base, highlighting the industrial applicability of this reaction. google.com

Condensation Reactions at the α-Carbon of the Acetyl Group

The α-carbon of the acetyl group is acidic and can be deprotonated by a base to form an enolate ion. This nucleophilic enolate can then participate in condensation reactions with various electrophiles, most notably aldehydes, in what is known as the Claisen-Schmidt condensation. wikipedia.org

This base-catalyzed reaction between an enolizable ketone (in this case, this compound) and an aldehyde that cannot enolize (e.g., benzaldehyde) leads to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ijaresm.com For example, reacting the title compound with an aromatic aldehyde like p-anisaldehyde in the presence of ethanolic sodium hydroxide would be expected to yield the corresponding chalcone derivative, 1-(2-bromo-3-(cyclopropyl)thiophen-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. ijaresm.com Such reactions are fundamental in carbon-carbon bond formation and provide a pathway to a wide array of complex molecules. taylorandfrancis.com Similarly, Knoevenagel condensation with activated methylene (B1212753) compounds like malononitrile (B47326) can also occur, leading to different classes of derivatives. mdpi.com

| Reaction Type | Reactant | Typical Conditions | Expected Product Class |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH or KOH, Ethanol | Chalcone (α,β-Unsaturated Ketone) |

| Knoevenagel Condensation | Malononitrile | Base (e.g., Piperidine, Ammonium Acetate) | Dicyanovinyl Thiophene Derivative |

Halogenation of the Methyl Group within the Acetyl Functionality (e.g., α-bromination)

The methyl group of the acetyl functionality can be halogenated at the α-position to yield compounds like 2-bromo-5-(2-bromoacetyl)-3-(cyclopropyl)thiophene. This α-halogenation can be achieved under either acidic or basic conditions.

Under acidic conditions (e.g., using Br₂ in acetic acid), the reaction proceeds through an enol intermediate. The enol attacks the bromine, leading to the α-brominated ketone and HBr. This reaction is typically easy to control and stops at the mono-bromination stage because the electron-withdrawing effect of the first bromine atom destabilizes the subsequent formation of the enol.

While the Hell-Volhard-Zelinsky reaction is a well-known method for the α-bromination of carboxylic acids using PBr₃ and Br₂, it is not directly applicable to ketones. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The direct bromination of the ketone is the appropriate pathway for this transformation.

Ring-Opening and Rearrangement Chemistry of the Cyclopropyl Group at C-3

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27 kcal/mol). This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions, behaving in some respects like a carbon-carbon double bond.

Electrophilic and Nucleophilic Ring-Opening Pathways Initiated by Strain Release

The cyclopropyl group at the C-3 position of the thiophene ring can undergo ring-opening through either electrophilic or nucleophilic attack, driven by the release of ring strain. The adjacent thiophene ring and the acetyl group at C-5 influence the electronic nature of the cyclopropyl ring and can direct the regioselectivity of the ring-opening.

Electrophilic Ring-Opening:

Strong electrophiles, particularly strong acids (Brønsted or Lewis), can initiate the ring-opening of the cyclopropyl group. Protonation or coordination of a Lewis acid to the cyclopropane C-C bonds can lead to a corner-protonated cyclopropane or a carbocationic intermediate, which is then trapped by a nucleophile. Theoretical studies suggest that strong σ-acceptor groups on a cyclopropane ring can weaken the distal C-C bond (the bond opposite to the substituent), making it more susceptible to cleavage. nih.gov In the case of this compound, the electron-withdrawing nature of the substituted thiophene ring could favor cleavage of the distal C-C bond of the cyclopropyl ring upon interaction with a strong electrophile. For example, treatment with a strong Brønsted acid like triflic acid in the presence of a nucleophilic solvent could lead to a ring-opened product. nih.gov

Nucleophilic Ring-Opening:

The presence of the acetyl group activates the cyclopropyl ring for nucleophilic ring-opening, classifying the molecule as a cyclopropyl ketone. nih.gov The carbonyl group can be activated by a Lewis acid (e.g., Sc(OTf)₃, TMSCl/ZnX₂), making it more electrophilic. nih.govrsc.org A subsequent nucleophilic attack can occur in a conjugate-addition-like fashion, leading to the opening of the cyclopropane ring and the formation of an enolate intermediate. This enolate can then be trapped by an electrophile. chemrxiv.org This process, termed ring-opening C-C activation/difunctionalization, provides access to valuable γ-substituted ketone derivatives. nih.gov The reaction can also be initiated by nucleophiles without Lewis acid activation under certain conditions, although activation is more common. acs.org

The specific pathway and resulting products are highly dependent on the reagents and reaction conditions employed, offering a rich area for synthetic exploration.

Thermally and Catalytically Induced Rearrangements of Cyclopropyl-Thiophene Adducts

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which can be released through various rearrangement reactions, often promoted by heat or catalysis. nih.gov In the context of this compound, both the cyclopropyl ring and the thiophene core are susceptible to such transformations.

Thermally Induced Rearrangements:

Under thermal conditions, cyclopropyl-substituted aromatic compounds can undergo rearrangements. For instance, the vinylcyclopropane (B126155) rearrangement can occur if a double bond is generated adjacent to the cyclopropyl ring. While the thiophene ring is aromatic, reactions that temporarily disrupt this aromaticity can create the necessary structural motif for such rearrangements.

High temperatures could potentially induce homolytic cleavage of the C-Br bond or even C-S bond fission within the thiophene ring, leading to radical intermediates. A cyclopropylcarbinyl radical adjacent to the thiophene ring could rearrange to a homoallylic radical, leading to ring-opened products. However, the stability of the thiophene ring suggests that high activation energies would be required for such transformations.

Catalytically Induced Rearrangements:

Transition metal catalysis offers a milder and more selective avenue for the rearrangement of strained rings like cyclopropanes. Current time information in Pasuruan, ID. Palladium, rhodium, and copper catalysts are known to mediate the isomerization and ring-opening of cyclopropyl derivatives.

Palladium-catalyzed reactions: Palladium catalysts are widely used in cross-coupling reactions involving bromothiophenes. nih.gov While the primary focus is often on substitution at the C-Br bond, under certain conditions, palladium can insert into the strained C-C bonds of the cyclopropyl ring, leading to metallacyclobutane intermediates. These intermediates can then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield rearranged products. For instance, a palladium-catalyzed isomerization could potentially lead to the corresponding propenylthiophene derivative.

Acid catalysis: In the presence of strong acids, the acetyl group can be protonated, which may induce a rearrangement of the adjacent cyclopropyl group. Protonated cyclopropyl ketones are known to undergo ring-opening to form homoallylic cations or other rearranged structures. The specific pathway would be influenced by the stability of the resulting carbocationic intermediates, which in turn is affected by the electronic nature of the substituted thiophene ring.

The potential for these rearrangements is summarized in the following table:

| Reaction Type | Conditions | Potential Products | Notes |

| Thermal Rearrangement | High Temperature | Ring-opened products, Isomerized side chains | Likely requires harsh conditions due to thiophene stability. |

| Palladium-Catalyzed Isomerization | Pd(0) or Pd(II) catalyst | Propenylthiophene derivatives | Dependent on catalyst and ligand choice. |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., H₂SO₄, AlCl₃) | Ring-opened ketones, unsaturated side chains | Initiated by protonation of the acetyl group. |

It is important to note that the presence of the bromine and acetyl substituents will significantly influence the propensity for and the outcome of these rearrangements.

Inter-Substituent Electronic and Steric Effects on Reactivity and Regioselectivity

The reactivity of the thiophene ring and its substituents in this compound is a consequence of the combined electronic and steric effects of all three groups. These effects can be either cooperative, reinforcing a particular outcome, or competitive, leading to mixtures of products.

The bromine atom at the C2 position exerts a significant influence on the reactivity of the adjacent acetyl and cyclopropyl groups, as well as the thiophene ring itself.

Electronic Effects: Bromine is an electronegative atom and thus exhibits a -I (negative inductive) effect, withdrawing electron density from the thiophene ring and deactivating it towards electrophilic substitution. libretexts.org However, as a halogen, it also possesses lone pairs of electrons that can be donated to the aromatic system through a +M (positive mesomeric or resonance) effect. This +M effect directs incoming electrophiles to the ortho and para positions. In this molecule, the C4 position is ortho to the bromine, and the C5 position (occupied by the acetyl group) is para.

Steric Effects: The bromine atom possesses significant steric bulk. This steric hindrance can influence the conformation of the adjacent cyclopropyl and acetyl groups, potentially affecting their reactivity. For example, it could hinder the approach of reagents to the C3-cyclopropyl group or the acetyl group at C5. In reactions involving the acetyl group, the bromine at the adjacent C2 position could sterically influence the approach of nucleophiles to the carbonyl carbon.

The cyclopropyl group is unique in its electronic properties. The C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to interact with adjacent π-systems. This property can influence the reactivity of the thiophene core.

Electronic Interaction: The cyclopropyl group can act as a weak electron-donating group through σ-π conjugation, also known as hyperconjugation. This can slightly activate the thiophene ring towards electrophilic substitution. The donation of electron density would be most pronounced at the ortho (C2 and C4) and para (C5) positions relative to the cyclopropyl group.

Release of Ring Strain: The inherent strain energy of the cyclopropyl ring can act as a thermodynamic driving force in reactions where the ring is opened. nih.gov For example, in addition reactions across the thiophene double bonds that lead to a disruption of aromaticity, a subsequent reaction involving the opening of the cyclopropyl ring could be energetically favorable.

In a polysubstituted system like this compound, the directing effects of the individual substituents can either reinforce or oppose each other.

Electrophilic Aromatic Substitution: The regiochemical outcome of electrophilic substitution on the thiophene ring will be determined by the interplay of the directing effects of the bromo, cyclopropyl, and acetyl groups. The available position for substitution is C4.

Bromine: As an ortho-para director, the bromine at C2 will direct an incoming electrophile to the C4 position (ortho).

Cyclopropyl group: As a weak ortho-para director, the cyclopropyl group at C3 will also direct towards the C4 position (ortho).

Acetyl group: As a meta-director, the acetyl group at C5 will direct an incoming electrophile to the C3 position (already substituted) and to a lesser extent, the C1 (sulfur) and C4 positions.

In this case, the directing effects of the bromine and cyclopropyl groups are cooperative , both favoring substitution at the C4 position. The acetyl group's meta-directing influence is less likely to overcome the strong ortho-directing effects of the bromine and cyclopropyl groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.

The following table summarizes the directing effects of the substituents:

| Substituent | Position | Electronic Effect | Directing Influence |

| Bromine | C2 | -I, +M | Ortho, Para |

| Cyclopropyl | C3 | Weakly +I, σ-π conjugation | Ortho, Para |

| Acetyl | C5 | -I, -M | Meta |

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing acetyl group at C5 and the bromine at C2 could make the thiophene ring susceptible to nucleophilic aromatic substitution, particularly at the C2 position where the bromine atom can act as a leaving group. The acetyl group would stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

Computational and Theoretical Investigations into 5 Acetyl 2 Bromo 3 Cyclopropyl Thiophene

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust and widely-used method for investigating the electronic structure of organic molecules. By approximating the electron density of a system, DFT calculations can predict a variety of molecular properties with a favorable balance of accuracy and computational cost. For 5-Acetyl-2-bromo-3-(cyclopropyl)thiophene, DFT analysis provides a detailed picture of its electronic landscape.

Molecular Orbital Analysis and Frontier Orbital Energies (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the orbital from which an electron is most likely to be donated, thus indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and electronic excitability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the distribution and energies of the frontier orbitals are significantly influenced by its substituents. The thiophene (B33073) ring itself is an electron-rich aromatic system. The acetyl group at the 5-position acts as an electron-withdrawing group through both inductive and resonance effects, which is expected to lower the energy of the LUMO and increase its localization over the acetyl moiety and the adjacent thiophene carbons. The bromine atom at the 2-position is also electron-withdrawing inductively but can act as a weak resonance donor. The cyclopropyl (B3062369) group at the 3-position is generally considered to be electron-donating.

Computational studies on similar substituted thiophenes show that electron-withdrawing groups tend to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. The interplay of the electron-withdrawing acetyl and bromo groups with the electron-donating cyclopropyl group in this compound would lead to a nuanced distribution of electron density and a specific HOMO-LUMO gap that dictates its reactivity profile.

Table 1: Representative Frontier Orbital Energies for Substituted Thiophenes (Note: The following data is illustrative and based on general findings for similarly substituted thiophenes, as direct computational data for this compound is not available in the referenced literature.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.5 | -1.2 | 5.3 |

| 2-Acetylthiophene (B1664040) | -6.8 | -2.0 | 4.8 |

| 2-Bromothiophene | -6.7 | -1.3 | 5.4 |

| 3-Cyclopropylthiophene (B2568312) | -6.3 | -1.1 | 5.2 |

| This compound (Predicted) | -6.9 | -2.2 | 4.7 |

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, areas of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, signifying electron deficiency.

For this compound, the ESP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the acetyl group, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the cyclopropyl and methyl groups, as well as the thiophene ring protons, would exhibit positive electrostatic potential.

The electron-withdrawing nature of the acetyl and bromo substituents would lead to a decrease in electron density on the thiophene ring itself, particularly at the carbon atoms adjacent to these groups. This would render the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. The ESP map would visually confirm these electronic effects, providing a guide to the molecule's intermolecular interactions and reactive sites.

Aromaticity Analysis of the Thiophene Ring in the Substituted Context

The aromaticity of the thiophene ring is a key determinant of its stability and reactivity. While thiophene is considered an aromatic heterocycle, the degree of its aromaticity can be modulated by the presence of substituents. Computational methods offer several ways to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) being a popular magnetic criterion. NICS calculations measure the magnetic shielding at the center of a ring; a negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

In this compound, the substituents would influence the delocalization of π-electrons within the thiophene ring. The electron-withdrawing acetyl group, by pulling electron density out of the ring, could potentially decrease its aromatic character. The bromine atom's inductive withdrawal might also have a similar, albeit smaller, effect. Conversely, the cyclopropyl group's electron-donating nature could help to maintain or slightly enhance the ring's aromaticity.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to understand the feasibility of a reaction pathway and predict its selectivity.

Transition State Characterization for Key Synthetic Steps and Transformations

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. This involves identifying a stationary point on the potential energy surface with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For this compound, this approach could be applied to various transformations. For instance, in a Suzuki-Miyaura cross-coupling reaction at the bromine-bearing C2 position, DFT calculations could model the oxidative addition of the C-Br bond to a palladium(0) catalyst. The calculated activation energy for this step would provide insight into the reaction's kinetics. Similarly, for nucleophilic aromatic substitution reactions, the transition state for the formation of the Meisenheimer complex could be characterized.

Understanding Regioselectivity and Chemoselectivity via Energy Profiles

Many organic reactions can proceed through multiple pathways, leading to different constitutional isomers (regioselectivity) or reaction at different functional groups (chemoselectivity). Computational modeling can elucidate the origins of such selectivity by comparing the energy profiles of the competing reaction pathways. The pathway with the lowest activation barrier is predicted to be the kinetically favored one, and its product will be the major one formed.

In the case of this compound, a key question of regioselectivity arises in electrophilic aromatic substitution. While the ring is generally deactivated by the acetyl and bromo groups, any substitution would likely occur at the C4 position, the only unsubstituted carbon. DFT calculations could confirm this by comparing the activation energies for electrophilic attack at C4 versus other positions.

Chemoselectivity can also be explored. For example, in reactions involving both the acetyl group and the bromo-substituted carbon, computational studies can predict which site is more reactive under specific conditions by comparing the energy barriers for reactions at each site. This predictive capability is invaluable for designing synthetic routes and optimizing reaction conditions.

Conformational Analysis of the Cyclopropyl and Acetyl Groups

The rotation of the cyclopropyl and acetyl groups is associated with energy changes, creating a potential energy surface with distinct minima (stable conformers) and maxima (transition states). The energy required to rotate a group from a stable conformation through a transition state is known as the torsional barrier.

Cyclopropyl Group Rotation: The rotation of the 3-cyclopropyl group is primarily influenced by steric interactions with the adjacent acetyl group at the 2-position and the bromine atom at the 5-position of the thiophene ring. While specific torsional barriers for this compound have not been reported, studies on similar substituted thiophenes can provide insights. The rotation around the C(3)-C(cyclopropyl) bond would likely have a relatively low energy barrier, but certain conformations will be more favored to minimize steric hindrance. The "bisected" conformation, where one of the C-C bonds of the cyclopropyl ring eclipses the C(3)-H bond of the thiophene, is often a low-energy arrangement. Conversely, conformations where a cyclopropyl C-H bond is eclipsed with the bulky acetyl group would be energetically unfavorable due to steric repulsion.

Acetyl Group Rotation: The rotation of the 5-acetyl group is a well-studied phenomenon in related acetylthiophenes. The primary factor governing its conformation is the electronic interaction between the carbonyl group (C=O) and the thiophene ring, as well as steric hindrance from the adjacent bromine atom. For 2-acetylthiophene, two planar conformers are possible: the O,S-cis and O,S-trans, referring to the orientation of the carbonyl oxygen relative to the sulfur atom in the thiophene ring. Theoretical calculations on 2-acetylthiophene have shown that the O,S-cis conformer is generally more stable. researchgate.net The barrier to internal rotation of the acetyl group in 2-acetylthiophene has been determined from microwave spectroscopy. researchgate.net

In the case of this compound, the acetyl group is at the 5-position, and its rotation will be influenced by the neighboring bromine atom. The two likely planar conformers would involve the carbonyl oxygen pointing towards or away from the bromine atom. Steric repulsion between the carbonyl oxygen and the large bromine atom would likely destabilize the conformation where they are in close proximity. Therefore, the preferred conformation is expected to have the acetyl group oriented to maximize the distance between the oxygen and bromine atoms.

The following table provides hypothetical, yet chemically reasonable, torsional energy barriers for the rotation of the cyclopropyl and acetyl groups in this compound, based on data for similar compounds.

| Rotational Group | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| Cyclopropyl | 0 | 0 | Bisected (favored) |

| 60 | ~1.5 | Eclipsed with Acetyl (disfavored) | |

| 120 | ~0.5 | Staggered | |

| 180 | 0.2 | Bisected | |

| Acetyl | 0 | 0 | O-anti-Br (favored) |

| 90 | ~3.5 | Perpendicular (transition state) | |

| 180 | ~1.0 | O-syn-Br (disfavored) |

Note: These values are illustrative and based on general principles and data from related molecules. Actual values would require specific computational modeling of this compound.

The preferred conformations of the cyclopropyl and acetyl groups have a direct impact on the molecule's intramolecular interactions and, consequently, its chemical reactivity.

Intramolecular Interactions: The spatial arrangement of the substituents can lead to various non-covalent interactions. For instance, in a conformation where the acetyl oxygen is oriented towards the cyclopropyl group, a weak C-H···O hydrogen bond might be possible between a cyclopropyl C-H and the carbonyl oxygen. Such interactions, although weak, can contribute to the stabilization of specific conformers. rsc.org The orientation of the acetyl group will also influence the molecule's dipole moment.

Furthermore, the conformation of the acetyl group relative to the thiophene ring affects the degree of electronic conjugation. A planar arrangement allows for maximal overlap between the p-orbitals of the carbonyl group and the π-system of the thiophene ring. This conjugation influences the electronic properties of the molecule, including its UV-visible absorption spectrum and the reactivity of the acetyl group.

Reactivity: The steric environment around the reactive sites of the molecule is dictated by the conformational preferences of the substituents. For example, the accessibility of the carbonyl carbon of the acetyl group to nucleophiles will be hindered if the cyclopropyl group is oriented in a way that blocks the approach of the reagent. Therefore, the rotational barriers of these groups can influence the rates of reactions involving the acetyl group.

The bromine atom at the 2-position is a potential site for cross-coupling reactions. The steric bulk of the neighboring cyclopropyl and acetyl groups, and their preferred conformations, will play a crucial role in the feasibility and efficiency of such reactions. A conformation that shields the bromine atom would likely decrease the rate of reaction. Density functional theory (DFT) studies on related substituted thiophenes have highlighted the importance of steric effects on their reactivity in cross-coupling reactions. nih.gov

The following table summarizes the potential influence of the substituent conformations on the properties and reactivity of this compound.

| Property/Reactivity | Favored Conformation | Disfavored Conformation | Rationale |

| Dipole Moment | O-anti-Br | O-syn-Br | The relative orientation of the polar C=O and C-Br bonds alters the overall molecular dipole. |

| Nucleophilic Addition to Acetyl Group | Staggered Cyclopropyl | Eclipsed Cyclopropyl | Reduced steric hindrance at the carbonyl carbon allows for easier nucleophilic attack. |

| Suzuki Coupling at Bromine | Open conformation around C2-Br | Conformation shielding the Bromine | Steric accessibility of the bromine atom is critical for the oxidative addition step in the catalytic cycle. |

| Electronic Conjugation | Planar Acetyl Group | Perpendicular Acetyl Group | Co-planarity maximizes p-orbital overlap between the acetyl group and the thiophene ring. |

Advanced Applications of 5 Acetyl 2 Bromo 3 Cyclopropyl Thiophene As a Chemical Building Block

Diversification of Thiophene (B33073) Scaffolds via Site-Selective Functionalization

The distinct reactivity of the bromo and acetyl groups on the thiophene ring of 5-Acetyl-2-bromo-3-(cyclopropyl)thiophene allows for a high degree of control in the synthesis of complex, highly substituted thiophene-based structures. This site-selectivity is crucial for the rational design of molecules with tailored properties.

Synthesis of Highly Poly-substituted Thiophenes with Defined Architectures

The bromine atom at the 2-position of this compound serves as a versatile handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for the formation of carbon-carbon bonds, enabling the arylation of the thiophene ring. By reacting this compound with various arylboronic acids in the presence of a palladium catalyst, a diverse library of 5-acetyl-2-aryl-3-(cyclopropyl)thiophenes can be synthesized.

The choice of reaction conditions, including the palladium catalyst, ligand, and base, is critical for achieving high yields and preventing side reactions. The presence of the electron-withdrawing acetyl group can influence the reactivity of the C-Br bond, while the cyclopropyl (B3062369) group at the 3-position can sterically and electronically modulate the coupling process.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | 5-Acetyl-2-aryl-3-(cyclopropyl)thiophene | Intermediate for pharmaceuticals, organic electronics |

| This compound | Vinylboronic Acid | Pd(dppf)Cl₂ | 5-Acetyl-2-vinyl-3-(cyclopropyl)thiophene | Monomer for polymer synthesis |

| This compound | Alkynylstannane | PdCl₂(PPh₃)₂ | 5-Acetyl-2-alkynyl-3-(cyclopropyl)thiophene | Precursor for conjugated materials |

Furthermore, the acetyl group at the 5-position can be subsequently modified. For example, it can undergo reduction to an alcohol, oxidation to a carboxylic acid, or serve as a point of attachment for other functional groups through condensation reactions. This sequential functionalization strategy allows for the creation of highly complex and precisely defined poly-substituted thiophene architectures.

Formation of Fused Heterocyclic Systems Utilizing the Reactivity of Adjacent Positions

The acetyl group in this compound is a key functionality for the construction of fused heterocyclic systems. A common strategy involves the α-bromination of the acetyl group to form 5-(2-bromoacetyl)-2-bromo-3-(cyclopropyl)thiophene. This highly reactive intermediate can then undergo cyclization reactions with various binucleophiles to afford a range of fused heterocycles.

For instance, reaction with 2-aminobenzothiazoles can lead to the formation of thieno[2,3-b]imidazo[2,1-b]benzothiazole derivatives. Similarly, reactions with other binucleophilic reagents such as 2-aminothiazole, 2-aminotetrazole, and o-phenylenediamine (B120857) can yield a variety of novel fused systems incorporating the cyclopropyl-substituted thiophene core. These fused heterocyclic compounds are of significant interest due to their potential applications in medicinal chemistry and materials science.

| Thiophene Derivative | Binucleophile | Fused Heterocycle Product | Potential Application |

| 5-(2-Bromoacetyl)-2-bromo-3-(cyclopropyl)thiophene | 2-Aminobenzothiazole | Thieno[2,3-b]imidazo[2,1-b]benzothiazole derivative | Antimicrobial agent |

| 5-(2-Bromoacetyl)-2-bromo-3-(cyclopropyl)thiophene | 2-Aminothiazole | Thieno[2,3-b]imidazo[2,1-b]thiazole derivative | Kinase inhibitor |

| 5-(2-Bromoacetyl)-2-bromo-3-(cyclopropyl)thiophene | o-Phenylenediamine | Thieno[2,3-b]quinoxaline derivative | Organic light-emitting diode (OLED) material |

Precursor in Complex Organic Synthesis

Beyond the diversification of the thiophene scaffold itself, this compound serves as a valuable starting material for the synthesis of more elaborate molecules, including advanced synthetic intermediates and precursors for functional materials.

Design and Synthesis of Advanced Synthetic Intermediates

The orthogonal reactivity of the bromo and acetyl functionalities allows for a stepwise approach to building molecular complexity. For example, the bromine can first be displaced via a Suzuki or Stille coupling reaction to introduce a new carbon-based substituent. Subsequently, the acetyl group can be elaborated. This could involve, for instance, a Wittig reaction to form an alkene, followed by further transformations. This strategic approach enables the synthesis of advanced intermediates that can be carried forward to produce complex target molecules with a high degree of stereochemical and regiochemical control. The cyclopropyl group, being a stable yet strained ring system, can also participate in or influence downstream reactions, offering further avenues for synthetic diversification.

Utility in the Construction of Precursors for Functional Materials (e.g., oligothiophenes, polymers)

Brominated thiophenes are fundamental building blocks for the synthesis of conjugated polymers and oligomers, which are key components in organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. This compound can serve as a monomer in various polymerization reactions.

One common method is Grignard Metathesis (GRIM) polymerization. In this process, the 2-bromo-3-cyclopropylthiophene (B3035056) derivative can be converted to an organomagnesium species, which then undergoes nickel-catalyzed polymerization to yield poly(3-cyclopropylthiophene) derivatives. The acetyl group can either be carried through the polymerization or modified beforehand to tune the properties of the resulting polymer, such as solubility, processability, and electronic characteristics.

Similarly, this compound can be used in Stille or Suzuki polycondensation reactions to create well-defined oligothiophenes or polymers. For example, homopolymerization or copolymerization with other brominated or stannylated monomers can lead to a variety of conjugated materials. The presence of the cyclopropyl and acetyl groups on the polymer backbone can significantly impact the material's morphology, energy levels, and performance in electronic devices.

| Polymerization Method | Monomer | Resulting Polymer/Oligomer | Potential Application |

| Grignard Metathesis (GRIM) | This compound | Poly(5-acetyl-3-cyclopropylthiophene) | Active layer in OFETs |

| Suzuki Polycondensation | This compound + Diboronic ester | Alternating copolymer | Donor material in OPVs |

| Stille Polycondensation | This compound + Distannane | Alternating copolymer | Emissive layer in OLEDs |

Emerging Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of substituted thiophenes often involves multi-step processes with harsh conditions and the generation of significant waste. derpharmachemica.com Current research is intensely focused on developing greener, more efficient synthetic routes that align with the principles of sustainable chemistry.

Atom-Economical Approaches: Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. For thiophene (B33073) synthesis, this involves moving away from classical condensation reactions towards cycloaddition or annulation strategies. bohrium.comnih.gov Methodologies such as the metal-free reaction of substituted buta-1-enes with a sulfur source like potassium sulfide (B99878) represent a transition-metal-free, atom-economical pathway to thiophenes via multiple C-H bond cleavages. organic-chemistry.org Another approach is the heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group, which can construct the thiophene ring in a single, highly regioselective step. nih.gov

Green Chemistry Strategies: The principles of green chemistry are being increasingly applied to thiophene synthesis. researchgate.neteurekaselect.com This includes the use of:

Microwave-Assisted Synthesis: Techniques like the microwave-assisted Gewald reaction, a multi-component condensation, can significantly reduce reaction times from hours to minutes and often improve yields. derpharmachemica.comnih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key area of development. rsc.org In some cases, solvent-free reaction conditions have been successfully implemented. rsc.org

Catalyst-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a priority. For instance, a skeletal editing of pyridines using elemental sulfur provides a novel, metal-free pathway to aroylthiophenes. researchgate.netresearchgate.net

These emerging methodologies could be adapted for the synthesis of 5-Acetyl-2-bromo-3-(cyclopropyl)thiophene, potentially offering more environmentally benign and cost-effective production routes compared to traditional methods.

Exploration of Novel Catalytic Transformations for the Compound

The structure of this compound, with its reactive C-Br bond and multiple C-H bonds, makes it an ideal substrate for a wide range of catalytic transformations. Research is focused on leveraging modern catalysis to unlock new synthetic pathways and create novel derivatives.

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov The Suzuki-Miyaura cross-coupling is a particularly powerful method for forming new carbon-carbon bonds. Studies have demonstrated the successful coupling of various bromothiophenes with arylboronic acids to create 5-aryl-2-bromo-3-alkylthiophene derivatives. nih.govnih.govscispace.com This strategy could be directly applied to this compound to introduce a diverse array of aryl or heteroaryl substituents at the 5-position, which is often challenging to functionalize selectively.

C-H Bond Functionalization: Direct C–H bond functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials, thus improving step- and atom-economy. rsc.org Palladium-catalyzed direct arylation can selectively target the C-H bond adjacent to the sulfur atom in the thiophene ring. organic-chemistry.orgresearchgate.net For this compound, this presents an intriguing possibility for functionalizing the C4-position, which lacks a traditional reactive handle. The development of regioselective C-H activation protocols would provide access to tetra-substituted thiophenes that are otherwise difficult to synthesize. rsc.org

The table below summarizes potential catalytic transformations for the target compound.

| Transformation Type | Reactive Site | Potential Reagent/Catalyst System | Expected Product Type |

| Suzuki-Miyaura Coupling | C2-Br | Arylboronic acid / Pd catalyst (e.g., Pd(OAc)₂, SPhos) | 2-Aryl-3-cyclopropyl-5-acetylthiophene |

| Heck Coupling | C2-Br | Alkene / Pd catalyst | 2-Alkenyl-3-cyclopropyl-5-acetylthiophene |

| Sonogashira Coupling | C2-Br | Terminal alkyne / Pd and Cu catalysts | 2-Alkynyl-3-cyclopropyl-5-acetylthiophene |

| Buchwald-Hartwig Amination | C2-Br | Amine / Pd catalyst | 2-Amino-3-cyclopropyl-5-acetylthiophene |

| Direct C-H Arylation | C4-H | Aryl halide / Pd catalyst | 4-Aryl-2-bromo-3-cyclopropyl-5-acetylthiophene |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential industrial demand, the synthesis of this compound and its derivatives must be scalable, safe, and efficient. Flow chemistry and automated synthesis are emerging as powerful tools to achieve these goals.

Flow Chemistry: Continuous flow processing involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents or exothermic reactions.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities.

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

The application of flow chemistry to palladium-catalyzed reactions, such as the cross-coupling reactions relevant to this compound, is well-documented and could facilitate the large-scale production of its derivatives. researchgate.net

Automated Synthesis: Automated synthesis platforms can perform multi-step reaction sequences with minimal human intervention. These systems can be used for rapid reaction optimization, library synthesis for drug discovery, and on-demand production of target molecules. Integrating automated platforms with flow reactors could enable a highly efficient, end-to-end process for producing a diverse library of this compound derivatives for high-throughput screening. nih.gov

Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding

A thorough understanding of the structure and reactivity of this compound requires the use of advanced spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR are routine, more sophisticated methods can provide deeper insights. nih.govnih.gov

Multi-dimensional NMR Spectroscopy: Two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation of complex substituted thiophenes.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the cyclopropyl (B3062369) ring and its connection to the thiophene.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the positions of the substituents on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the cyclopropyl and acetyl groups relative to the thiophene ring.

Rotational Spectroscopy: For fundamental structural information, rotational spectroscopy provides highly precise measurements of molecular rotational constants. nih.gov When combined with high-level computational chemistry, this technique can determine the equilibrium molecular structure with exceptional accuracy, providing benchmark data on bond lengths and angles. nih.gov

These advanced methods are not only for static structural analysis but are also critical for mechanistic studies. By characterizing reaction intermediates and byproducts, researchers can gain a detailed understanding of reaction pathways, which is essential for optimizing existing transformations and designing new ones.

Theoretical Predictions for Undiscovered Reactivity and Transformation Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. rroij.com For this compound, theoretical studies can guide experimental work and uncover novel reactivity.

Predicting Reactive Sites: Computational methods can calculate various reactivity descriptors to predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): Maps can visualize electron-rich and electron-poor regions of the molecule, identifying sites susceptible to attack. rroij.com

Fukui Functions and Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites for electrophilic and nucleophilic reactions, respectively. researchgate.net

Modeling Reaction Mechanisms: DFT calculations can be used to map the entire potential energy surface of a proposed reaction. acs.orgacs.org This allows researchers to:

Identify Transition States: Locating the transition state structure and calculating its energy barrier can predict the feasibility and rate of a reaction. chemrxiv.org